N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide” is not provided in the sources I searched .Chemical Reactions Analysis
Information on the chemical reactions involving “N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide” is not available in the sources I searched .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide” are not provided in the sources I searched .Aplicaciones Científicas De Investigación
Anticancer Applications
Studies have synthesized and evaluated novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, closely related to the N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide structure, for their antioxidant and anticancer activities. These derivatives showed promising antioxidant activity, surpassing that of ascorbic acid in some cases, and exhibited cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines, highlighting their potential as anticancer agents (Tumosienė et al., 2020).
Antiviral Research
Another avenue of research involved the synthesis of novel compounds through the reaction of arylglyoxal hydrates with cyanoguanidine, utilizing a benzilic rearrangement mechanism. This process yielded a series of (5-aryl-4-oxoimidazolidin-2-ylidene)cyanamides, suggesting potential applications in developing antiviral agents (Moustafa & Hussein, 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c13-8-1-3-9(4-2-8)15-10(17)5-6-16-11(18)7-14-12(16)19/h1-4H,5-7,13H2,(H,14,19)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGBDHLJJUFZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCC(=O)NC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.